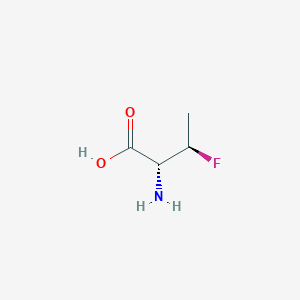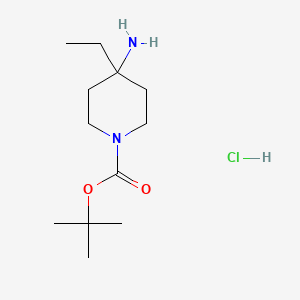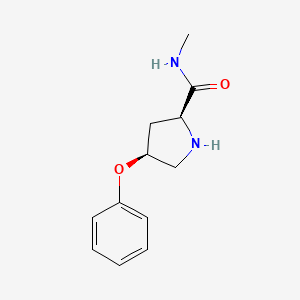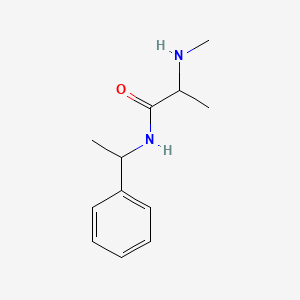![molecular formula C10H20ClNSi B13481449 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers](/img/structure/B13481449.png)
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-aminehydrochloride,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a complex organic compound It features a cyclobutane ring substituted with an ethynyl group, a trimethylsilyl group, and an amine hydrochloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction using an appropriate alkyne and a palladium catalyst.
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reaction with trimethylsilyl chloride.
Formation of the Amine Hydrochloride: The amine group can be introduced through a reductive amination reaction, followed by conversion to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods.
化学反応の分析
Types of Reactions
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving amine groups.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The ethynyl and trimethylsilyl groups may play a role in modulating the compound’s reactivity and interactions with other molecules. The amine hydrochloride group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene: A compound with a similar trimethylsilyl and ethynyl group but different aromatic substitution.
1-[(Trimethylsilyl)ethynyl]-3-(trifluoromethyl)benzene: Another compound with a trimethylsilyl and ethynyl group, but with a trifluoromethyl substitution.
Uniqueness
1-ethynyl-3-[(trimethylsilyl)methyl]cyclobutan-1-amine hydrochloride is unique due to its cyclobutane ring structure combined with the ethynyl, trimethylsilyl, and amine hydrochloride groups
特性
分子式 |
C10H20ClNSi |
|---|---|
分子量 |
217.81 g/mol |
IUPAC名 |
1-ethynyl-3-(trimethylsilylmethyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19NSi.ClH/c1-5-10(11)6-9(7-10)8-12(2,3)4;/h1,9H,6-8,11H2,2-4H3;1H |
InChIキー |
QEJIUXFTPVBOAY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC1CC(C1)(C#C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)





![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)
![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)

